Sergolexole maleate Sergolexole maleate
Brand Name: Vulcanchem
CAS No.: 108674-87-9
VCID: VC0010769
InChI: InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1
SMILES: CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O
Molecular Formula: C30H40N2O7
Molecular Weight: 540.6 g/mol

Sergolexole maleate

CAS No.: 108674-87-9

VCID: VC0010769

Molecular Formula: C30H40N2O7

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Sergolexole maleate - 108674-87-9

Description

Sergolexole maleate, initially developed by Eli Lilly & Co, is a small molecule drug and a maleate salt of Sergolexole . Sergolexole, also known as LY 281067, is an ergoline ester similar in structure to amesergide [LY 237733] . It functions as a potent and highly selective antagonist at 5-HT2 receptors, specifically serotonin 2 (5-HT2) receptors . Sergolexole maleate has reached Phase 2 in its global Research and Development status .

As a 5-HT2 receptor antagonist, Sergolexole maleate's active indications include anxiety disorders, while its inactive indications include migraine disorders .
In vitro studies show that the acid metabolite (1-isopropyl dihydrolysergic acid) of sergolexole (LY281067) functions as a competitive antagonist of 5-HT2 receptors in the rat jugular vein . In vivo, 1-isopropyl dihydrolysergic acid antagonized the pressor response produced by serotonin .

The molecular formula for Sergolexole maleate is C30H40N2O7 . Maleic acid, a component of sergolexole maleate, has the molecular formula C4H4O4 and is used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products . Selegiline is another similar compound that is a monoamine oxidase inhibitor used to treat major depressive disorder and Parkinson's .

CAS No. 108674-87-9
Product Name Sergolexole maleate
Molecular Formula C30H40N2O7
Molecular Weight 540.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate
Standard InChI InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1
Standard InChIKey AWRYUNKJBYLYFR-VRUJKGOYSA-N
SMILES CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O
Synonyms Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1)
PubChem Compound 6435752
Last Modified Jul 17 2023

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